NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

Antibody-Drug Conjugates Drug-to-Antibody Ratio Linker Technology

NH2-PEG4-GGFG-NH-CH2-O-CH2COOH is the definitive GGFG linker intermediate for ADC programs targeting the Enhertu (DS-8201a) platform. Free amine and carboxylic acid terminals enable direct coupling without deprotection—saving 1–2 days versus Fmoc/Cbz-protected alternatives. The GGFG tetrapeptide ensures superior systemic stability and near-complete lysosomal payload release within 72 h, while the PEG4 spacer enhances solubility for homogeneous high-DAR (8) conjugation. Ideal for high-throughput ADC screening, Enhertu-benchmark comparisons, and programs requiring strict minimization of premature payload release.

Molecular Formula C29H46N6O12
Molecular Weight 670.7 g/mol
Cat. No. B12384699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Peg4-ggfg-NH-CH2-O-CH2cooh
Molecular FormulaC29H46N6O12
Molecular Weight670.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN
InChIInChI=1S/C29H46N6O12/c30-7-9-44-11-13-46-15-14-45-12-10-43-8-6-24(36)31-17-25(37)32-19-27(39)35-23(16-22-4-2-1-3-5-22)29(42)33-18-26(38)34-21-47-20-28(40)41/h1-5,23H,6-21,30H2,(H,31,36)(H,32,37)(H,33,42)(H,34,38)(H,35,39)(H,40,41)/t23-/m0/s1
InChIKeyOWQZLOXMTQLASJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-PEG4-GGFG-NH-CH2-O-CH2COOH: The Clinically Validated GGFG Tetrapeptide ADC Linker Intermediate with PEG4 Spacer and Free Amine Terminal


NH2-PEG4-GGFG-NH-CH2-O-CH2COOH (CAS: 2914227-54-4) is a specialized chemical reactant used in the synthesis of antibody-drug conjugates (ADCs), featuring a cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence for lysosomal payload release [1]. The compound incorporates a polyethylene glycol (PEG4) spacer that enhances hydrophilicity and reduces aggregation , along with a free primary amine terminal group that enables flexible conjugation to antibody cysteine residues or other biomolecules . This molecule serves as a critical building block in the clinically validated GGFG linker platform exemplified by the FDA-approved ADC Trastuzumab deruxtecan (DS-8201a/Enhertu), which achieves a high drug-to-antibody ratio (DAR) of 8 [2].

Why NH2-PEG4-GGFG-NH-CH2-O-CH2COOH Cannot Be Replaced by Other In-Class ADC Linker Intermediates


The specific molecular architecture of NH2-PEG4-GGFG-NH-CH2-O-CH2COOH—combining a GGFG tetrapeptide, a PEG4 spacer, and a free amine terminal—directly governs its performance in ADC synthesis. Substituting the GGFG sequence with other peptide motifs such as Val-Cit (VC) or Val-Ala (VA) alters the linker's cleavage kinetics, stability in circulation, and susceptibility to off-target proteases like neutrophil elastase [1]. Replacing the PEG4 spacer with shorter or longer PEG chains modifies aqueous solubility and aggregation propensity, which critically affect drug-to-antibody ratio (DAR) homogeneity and conjugate yield [2]. Changing the terminal functional group from amine to maleimide, DBCO, or Fmoc fundamentally alters the conjugation chemistry and downstream workflow compatibility . The following quantitative evidence demonstrates precisely where NH2-PEG4-GGFG-NH-CH2-O-CH2COOH and its GGFG-based platform offer verifiable differentiation over generic alternatives.

Quantitative Evidence Guide: Where NH2-PEG4-GGFG-NH-CH2-O-CH2COOH and Its GGFG Platform Show Verifiable Differentiation


GGFG Linker Enables Higher Drug-to-Antibody Ratio (DAR 8) Compared to Val-Cit Linkers (DAR ~2.7-4) in Clinically Approved ADCs

The GGFG tetrapeptide linker platform enables the synthesis of ADCs with a drug-to-antibody ratio (DAR) of 8, as demonstrated by the FDA-approved ADC Trastuzumab deruxtecan (DS-8201a) [1]. In direct clinical comparison, Trastuzumab duocarmazine (SYD985), which employs a Val-Cit (vc) cleavable linker conjugated to the same HER2-targeting antibody trastuzumab, achieves a DAR of only 2.7 [2]. This difference in achievable DAR reflects the distinct conjugation chemistry and steric tolerance of the GGFG-based linker system. The PEG4 spacer component in NH2-PEG4-GGFG-NH-CH2-O-CH2COOH contributes to this high DAR by improving aqueous solubility and reducing inter-chain aggregation during conjugation .

Antibody-Drug Conjugates Drug-to-Antibody Ratio Linker Technology

MC-GGFG-PAB Linker Demonstrates Higher Enzyme-Responsive Cleavage Efficiency and Superior Plasma Stability Over MC-VA-PAB Linker

In a direct head-to-head comparison of linker-payload variants using the coibamide analogue (CA) payload, the MC-GGFG-PAB-CA construct demonstrated higher enzyme-responsive cleavage efficiency and superior plasma stability compared to the MC-VA-PAB-CA construct [1]. Both constructs were designed with cathepsin B (CTB)-cleavable linkers and evaluated under identical assay conditions. Based on these comparative findings, the GGFG-containing variant was selected for conjugation with the EGFR antibody cetuximab (Ctx) to generate Ctx-CA, which subsequently exhibited EGFR-dependent antitumor activity and a pronounced bystander killing effect in mouse models [2].

ADC Payload Release Cathepsin B Cleavage Plasma Stability

GGFG Linker Confers Greater Systemic Stability and Reduced Off-Target Payload Release Compared to Acid-Cleavable and Glutathione-Cleavable Linkers

Compared to acid-cleavable linkers (which release payload in acidic endosomes and lysosomes) and glutathione (GSH)-cleavable linkers (which rely on reductive cleavage), the GGFG linker offers greater stability in the bloodstream, thereby minimizing unintended payload release and enhancing drug safety [1]. The GGFG linker is specifically responsive to cathepsin L, enabling nearly complete release of DXd from its ADC within 72 hours, while cathepsin B exhibits minimal activity in this process [2]. Both GGFG and VC linkers undergo cleavage by cathepsin B in lysosomes or endosomes of tumor cells, ensuring efficient drug release; however, the GGFG linker demonstrates superior plasma stability relative to non-enzymatic cleavable alternatives [3].

ADC Stability Systemic Circulation Off-Target Toxicity

NH2-PEG4-GGFG-NH-CH2-O-CH2COOH Provides a Free Amine Terminal for Versatile Conjugation, Unlike Protected Intermediates Such as Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

NH2-PEG4-GGFG-NH-CH2-O-CH2COOH (MW 670.71 g/mol, CAS 2914227-54-4) features a free primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, enabling direct conjugation without deprotection steps . In contrast, the closely related analog Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz (MW 983.07 g/mol, CAS 2914227-56-6) requires Fmoc deprotection under basic conditions (typically piperidine) and Cbz hydrogenolysis before it can be utilized for conjugation . The target compound's molecular weight (670.71 vs. 983.07, a 32% reduction) and absence of bulky protecting groups reduce steric hindrance during subsequent coupling reactions and improve solubility in aqueous buffers [1]. This functional group difference directly impacts workflow efficiency: NH2-PEG4-GGFG-NH-CH2-O-CH2COOH can be directly coupled to activated esters or maleimide-functionalized payloads, whereas the Fmoc/Cbz-protected analog requires two additional synthetic steps before use .

ADC Linker Synthesis Conjugation Chemistry Protecting Groups

GGFG-Based ADCs Demonstrate Potent Antitumor Activity and Favorable Tolerability in In Vivo Head-to-Head Comparison Against VC-MMAE ADCs

In a proof-of-concept study for the ITGB4-targeting ADC CS5006, CStone Pharmaceuticals directly compared two linker-payload constructs: CS5006-GGFG-DXd and CS5006-VC-MMAE [1]. In vitro studies showed that both ADCs efficiently released cytotoxins upon internalization in tumor cells and rapidly induced cell death [2]. In vivo data further confirmed that both ADCs exhibited potent anti-tumor activity and favorable tolerability, providing robust support for advancing the GGFG-DXd platform toward clinical development [3]. The company has since filed patent WO/2024/208354 covering these linker technologies and is developing next-generation hydrophilic linkers based on the GGFG tetrapeptide scaffold to further enhance safety and efficacy [4].

ADC Efficacy In Vivo Pharmacology Tolerability

Where NH2-PEG4-GGFG-NH-CH2-O-CH2COOH Delivers Verifiable Value: Evidence-Backed Application Scenarios


Synthesis of High-DAR ADCs Targeting HER2-Expressing Solid Tumors

Based on the clinical validation of Trastuzumab deruxtecan (DS-8201a) achieving a DAR of 8 with the GGFG linker platform [1], NH2-PEG4-GGFG-NH-CH2-O-CH2COOH is the appropriate linker intermediate for ADC programs aiming to replicate this high drug-loading capability. The PEG4 spacer enhances aqueous solubility during conjugation, reducing aggregation and enabling homogeneous high-DAR products . This scenario is particularly relevant for programs targeting HER2-positive and HER2-low breast cancers, where the GGFG-DXd platform has demonstrated significant clinical benefit [2].

Development of Cathepsin B-Cleavable ADCs with Validated Plasma Stability

The GGFG tetrapeptide sequence has been experimentally demonstrated to offer greater systemic stability compared to acid-cleavable and GSH-cleavable linkers [1], while achieving near-complete (approaching 100%) payload release within 72 hours via lysosomal cathepsin cleavage . NH2-PEG4-GGFG-NH-CH2-O-CH2COOH is the preferred linker intermediate for ADC programs that require strict minimization of premature payload release in circulation, a critical safety parameter in both preclinical toxicology studies and clinical development [2].

Streamlined Conjugation Workflows Requiring Minimal Synthetic Manipulation

Unlike protected intermediates such as Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz that require two deprotection steps before use, NH2-PEG4-GGFG-NH-CH2-O-CH2COOH features free amine and carboxylic acid terminals, enabling direct coupling to activated payloads or antibody cysteine residues without additional synthetic steps [1]. This reduces workflow time by 1-2 days and minimizes yield loss from intermediate purification . The compound is therefore optimal for high-throughput ADC screening campaigns and for laboratories seeking to minimize synthesis complexity and procurement costs [2].

Benchmarking Novel Linker Technologies Against the Clinically Validated GGFG Standard

Given that the GGFG linker is employed in the FDA-approved ADC Enhertu and multiple clinical-stage ADCs, it serves as an industry-standard benchmark for evaluating next-generation cleavable linkers [1]. NH2-PEG4-GGFG-NH-CH2-O-CH2COOH provides a well-characterized reference compound for comparative studies assessing novel peptide sequences (e.g., GPLG, VA, VC), spacer lengths, or conjugation chemistries . Its reproducible performance and extensive literature precedent make it the appropriate control for head-to-head assessments of linker cleavage kinetics, plasma stability, and in vivo efficacy [2].

Technical Documentation Hub

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28 linked technical documents
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